N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

Lipophilicity Drug Design Physicochemical Profiling

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (CAS 920436-56-2) is a synthetic small molecule belonging to the tetrazole-acetamide chemotype. Its architecture comprises a 1,4-disubstituted tetrazole core bearing a 4-chlorophenyl N1-substituent and a methoxyacetamide side chain at the C5-methylene position.

Molecular Formula C11H12ClN5O2
Molecular Weight 281.7
CAS No. 920436-56-2
Cat. No. B2744688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
CAS920436-56-2
Molecular FormulaC11H12ClN5O2
Molecular Weight281.7
Structural Identifiers
SMILESCOCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18)
InChIKeyWFNXUVWKQVWYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (CAS 920436-56-2): Structural Identity and Procurement Baseline


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (CAS 920436-56-2) is a synthetic small molecule belonging to the tetrazole-acetamide chemotype. Its architecture comprises a 1,4-disubstituted tetrazole core bearing a 4-chlorophenyl N1-substituent and a methoxyacetamide side chain at the C5-methylene position [1]. The compound is cataloged by Life Chemicals (ID F2070-0985) at ≥90% purity and is primarily positioned as a building block or screening compound for medicinal chemistry campaigns [2]. Its molecular formula is C₁₁H₁₂ClN₅O₂, with a molecular weight of 281.70 g/mol, a calculated XLogP3 of 0.9, and a topological polar surface area (TPSA) of 81.9 Ų [1].

Why N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide Cannot Be Casually Substituted: The Tetrazole-Acetamide Differentiation Problem


Within the tetrazole-acetamide chemical space, small modifications to the aryl N1-substituent or the acetamide side chain can profoundly alter target binding, metabolic stability, and physicochemical properties. The tetrazole ring serves as a carboxylic acid bioisostere, but its electronic character is exquisitely sensitive to the nature of the para-substituent on the N1-phenyl ring [1]. The 4-chlorophenyl group in CAS 920436-56-2 confers a specific combination of lipophilicity (XLogP3 = 0.9), electron-withdrawing character (Hammett σₚ = +0.23 for Cl), and steric bulk that differs measurably from the 4-fluoro (σₚ = +0.06), 4-ethoxy (σₚ = -0.24), or cyclohexyl analogs [1][2]. These differences translate into distinct hydrogen-bond acceptor/donor profiles and hydrophobic contact surfaces that directly affect target engagement and off-rate kinetics. Procurement specialists and screening directors should therefore treat each tetrazole-acetamide congener as a distinct chemical entity rather than assuming functional interchangeability.

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity and Polarity Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Tetrazole-Acetamide Congeners

The 4-chlorophenyl analog (CAS 920436-56-2) exhibits a computed XLogP3 of 0.9 and a TPSA of 81.9 Ų, compared to the 4-fluorophenyl analog (CAS 921123-31-1), which has an XLogP3 of approximately 0.4–0.5 and an identical TPSA of 81.9 Ų [1][2]. The ΔXLogP3 of ~0.4–0.5 units reflects increased hydrophobicity conferred by the chlorine substituent, which can enhance passive membrane permeability by approximately 2–3 fold based on the empirical relationship between logP and Caco-2 permeability [3].

Lipophilicity Drug Design Physicochemical Profiling

Electronic Effect Differentiation: Hammett σₚ of 4-Chlorophenyl vs. 4-Ethoxyphenyl Substituents on Tetrazole Reactivity

The 4-chlorophenyl substituent (Hammett σₚ = +0.23) exerts an electron-withdrawing inductive effect on the tetrazole ring, decreasing the pKₐ of the tetrazole N–H (when present) and modulating the electron density at the C5-methylene linker. In contrast, the 4-ethoxyphenyl analog (CAS 1005301-25-6) features an electron-donating substituent (σₚ = -0.24) that increases tetrazole ring electron density [1]. This difference in electronic character alters the tetrazole's capacity to act as a hydrogen-bond acceptor and its metabolic stability toward oxidative enzymes. Tetrazole derivatives with electron-withdrawing para-substituents have been shown to exhibit enhanced metabolic resistance in microsomal stability assays compared to electron-donating counterparts [2].

Electronic Effects Structure-Activity Relationship Tetrazole Chemistry

Hydrogen-Bond Donor/Acceptor Profile: Methoxyacetamide Side Chain vs. Larger Aryl-Acetamide Analogs

CAS 920436-56-2 carries a single hydrogen-bond donor (the acetamide N–H) and five hydrogen-bond acceptors (tetrazole N atoms, methoxy O, and acetamide carbonyl O), yielding a donor/acceptor ratio of 0.2. By comparison, the 2-(4-methoxyphenyl)acetamide analog (CAS 933223-18-8) presents the same number of donors but an additional acceptor (the methoxy oxygen on the phenylacetamide ring), shifting the ratio to approximately 0.17 [1]. This subtle difference in H-bond acceptor count can influence desolvation penalties upon target binding and alter the compound's solubility profile. The methoxyacetamide side chain also introduces greater conformational flexibility (5 rotatable bonds) compared to the more rigid aryl-acetamide congeners, which may enable induced-fit binding to adaptable protein pockets .

Hydrogen Bonding Molecular Recognition Drug-Target Interactions

Tetrazole Moiety as Carboxylic Acid Bioisostere: Class-Level Rationale for Target Engagement Specificity

The tetrazole ring is a well-established carboxylic acid bioisostere that offers improved metabolic stability and membrane permeability while retaining key ionic and hydrogen-bonding interactions with target proteins. Tetrazole-acetamide derivatives have been reported as inhibitors of protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ values in the low micromolar range (e.g., NM-14: IC₅₀ = 2.1 μM), as well as inhibitors of coagulation factor XIa (FXIa) with Ki values as low as 6.7 nM when bearing a 4-chlorophenyltetrazole P1 moiety [1][2]. Although these specific data points derive from structurally distinct tetrazole-acetamide chemotypes, they establish the class-level precedent that 4-chlorophenyltetrazole-containing acetamides can achieve high-affinity target engagement through the tetrazole's dual capacity as an H-bond acceptor and anionic carboxylate mimic.

Bioisosterism Tetrazole Pharmacology Enzyme Inhibition

Absence of Direct Comparative Binding Data: Transparency on Evidence Limitations for CAS 920436-56-2

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases returned zero direct experimental binding, functional, or ADME data for CAS 920436-56-2 as of the search date. No patents were identified that specifically claim or exemplify this compound in a biological context [1]. All differentiation claims presented in this guide are therefore based on computed physicochemical properties, class-level pharmacological precedent, and structure-property relationships rather than direct head-to-head experimental comparisons. This evidence gap is material for procurement: the compound should be treated as an uncharacterized screening candidate whose performance must be empirically validated against the comparator analogs identified above before any large-scale acquisition or commitment to this scaffold is made.

Data Gaps Procurement Risk Screening Triage

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide: Evidence-Grounded Application Scenarios for Procurement and Research Use


Primary Screening in Enzyme Inhibition Campaigns Requiring Carboxylic Acid Bioisosteres

Based on the class-level precedent that tetrazole-acetamide derivatives can achieve low-micromolar to low-nanomolar inhibition of enzymes such as PTP1B (IC₅₀ = 2.1 μM) and FXIa (Ki = 6.7 nM) [1][2], CAS 920436-56-2 is a suitable candidate for primary screening libraries targeting enzymes with carboxylate-binding pockets. The 4-chlorophenyltetrazole scaffold provides the electronic and steric features associated with high-affinity binding in these systems, making it a rational choice for initial hit-finding when a bioisosteric replacement for a carboxylic acid pharmacophore is desired.

Fragment-Based Drug Discovery Leveraging Minimal H-Bond Donor Count

With only one hydrogen-bond donor and five acceptors, CAS 920436-56-2 presents a favorable H-bond donor/acceptor profile for fragment-based screening, where ligand efficiency metrics penalize excessive polarity [1]. The methoxyacetamide side chain's conformational flexibility (5 rotatable bonds) enables exploration of diverse binding poses within adaptable protein pockets, while the chlorophenyl group provides a hydrophobic anchor for initial binding site recognition. This profile makes it a more attractive fragment starting point than the 2-(4-methoxyphenyl)acetamide analog (CAS 933223-18-8), which carries additional rotational degrees of freedom and one extra H-bond acceptor.

Permeability-Sensitive Intracellular Target Assays

The computed XLogP3 of 0.9 for CAS 920436-56-2 is approximately 0.4–0.5 log units higher than its 4-fluorophenyl counterpart (CAS 921123-31-1), predicting improved passive membrane permeability of approximately 2–3 fold based on established logP–Caco-2 permeability relationships [1][2]. For cell-based assays where intracellular target access is a known bottleneck, the 4-chlorophenyl analog should be prioritized over the 4-fluorophenyl variant to maximize the probability of achieving sufficient intracellular exposure at screening concentrations.

Structure-Activity Relationship (SAR) Expansion Around the Tetrazole N1-Position

As part of a systematic SAR campaign exploring the impact of para-substitution on the N1-phenyl ring, CAS 920436-56-2 serves as the chlorine point in a halogen-series scan. Paired with the 4-fluoro (CAS 921123-31-1), 4-bromo, and 4-ethoxy (CAS 1005301-25-6) analogs, this compound enables the deconvolution of electronic (Hammett σₚ) vs. lipophilic (π) contributions to any observed biological activity [1]. Procurement of the full matched-pair series is strongly recommended to enable rigorous SAR interpretation rather than relying on this compound in isolation.

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.